Tamoxifen N-oxide 1,2-epoxide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator primarily used in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the oxidation of the amino group in tamoxifen and has garnered attention for its potential roles in both therapeutic and adverse effects associated with tamoxifen therapy.
Tamoxifen N-oxide 1,2-epoxide is derived from tamoxifen, which was first approved by the FDA in 1977 for breast cancer treatment. The compound is synthesized through metabolic processes involving cytochrome P450 enzymes, particularly flavin-containing monooxygenases, which facilitate its formation as a secondary metabolite in the liver and other tissues .
The synthesis of Tamoxifen N-oxide 1,2-epoxide typically involves the following methods:
The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are commonly employed to monitor the reaction progress and characterize the final product .
Tamoxifen N-oxide 1,2-epoxide has a complex molecular structure characterized by its amine oxide functional group and an epoxide ring. The chemical formula is , with a specific InChI Key of YAASNACECBQAFW-QPLCGJKRSA-N. The structural representation highlights the presence of a phenoxy group and a dimethylaminoethyl side chain typical of tamoxifen derivatives .
The molecular weight of Tamoxifen N-oxide 1,2-epoxide is approximately 413.52 g/mol. Its structural features contribute to its unique pharmacological profile, influencing both its efficacy and safety as a therapeutic agent.
Tamoxifen N-oxide can participate in various chemical reactions, including:
These reactions are typically facilitated by specific catalysts or enzymes and can be monitored using spectroscopic methods to ascertain product formation and reaction kinetics.
The mechanism of action for Tamoxifen N-oxide 1,2-epoxide primarily relates to its role as a metabolite of tamoxifen. It exhibits competitive inhibition at estrogen receptors, similar to tamoxifen itself. This action leads to reduced estrogen-mediated signaling within breast cancer cells, contributing to decreased tumor growth and proliferation.
Research indicates that Tamoxifen N-oxide may also influence downstream signaling pathways associated with cell survival and apoptosis, although its exact contributions relative to tamoxifen remain an area of ongoing investigation .
Tamoxifen N-oxide 1,2-epoxide is typically described as a solid or semi-solid at room temperature with variable solubility depending on solvent polarity. Its melting point and boiling point are not extensively documented but are expected to align closely with those of related compounds in the tamoxifen family.
The chemical properties include:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy to elucidate structural characteristics .
Tamoxifen N-oxide 1,2-epoxide is primarily studied for its role as a metabolite in cancer therapy. Its potential applications include:
Tamoxifen undergoes N-oxidation to form tamoxifen-N-oxide (TNO) primarily via flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3. This reaction involves the insertion of an oxygen atom into tamoxifen’s tertiary amine group, yielding a polar metabolite. Human FMO1 exhibits a 4-fold higher catalytic efficiency (kcat/KM = 12.5 min⁻¹ mM⁻¹) than FMO3 (kcat/KM = 3.1 min⁻¹ mM⁻¹) due to differences in substrate binding affinity [1] [7]. The reaction mechanism relies on the formation of a C4a-(hydro)peroxyflavin intermediate, which acts as an electrophile attacking tamoxifen’s electron-rich nitrogen [4] [9]. FMO5, in contrast, is catalytically inactive toward tamoxifen, as its active site is evolutionarily optimized for Baeyer-Villiger oxidations rather than N-oxidation [9].
A key regulatory factor is inhibition by methimazole (MTM), which competitively blocks FMO3-mediated TNO formation (IC50 = 5 µM) but minimally affects FMO1. This divergence underscores structural differences in their substrate-access channels [7]. TNO is not a terminal metabolite; it undergoes enzymatic reduction back to tamoxifen by cytochrome P450s (CYPs) and hemoglobin, establishing a metabolic cycle that prolongs tamoxifen’s bioavailability [1] [4].
Table 1: Kinetic Parameters for FMO-Mediated Tamoxifen N-Oxidation
| Enzyme | KM (µM) | kcat (min⁻¹) | kcat/KM (min⁻¹ mM⁻¹) |
|---|---|---|---|
| FMO1 | 18 ± 3 | 225 ± 15 | 12.5 |
| FMO3 | 42 ± 6 | 130 ± 10 | 3.1 |
Data derived from recombinant enzyme assays [7].
Epoxidation of tamoxifen’s allylic side chain generates the electrophilic intermediate tamoxifen 1,2-epoxide, primarily mediated by cytochrome P450 enzymes (CYPs). CYP3A4 and CYP2D6 are the dominant isoforms, catalyzing the formation of α-hydroxytamoxifen (α-OHTAM), which undergoes spontaneous intramolecular cyclization to the 1,2-epoxide [2] [3]. This epoxide readily forms DNA adducts (e.g., α-(N2-deoxyguanosinyl)tamoxifen), contributing to tamoxifen’s genotoxic potential [3] [6].
CYP3A4 exhibits the highest epoxidation turnover (Vmax = 4.2 pmol/min/pmol CYP) due to its capacious active site accommodating tamoxifen’s bulky triphenylethylene structure. In contrast, CYP2D6 contributes to stereoselective epoxidation but at lower rates (Vmax = 1.8 pmol/min/pmol CYP) [2] [10]. Notably, reactive oxygen species (ROS) generated during CYP uncoupling further oxidize epoxides to quinone methides, escalating DNA damage [3].
Table 2: CYP Isoform Contributions to Tamoxifen Epoxidation
| CYP Isoform | Relative Activity (%) | Primary Metabolite |
|---|---|---|
| CYP3A4 | 65 | α-OHTAM → 1,2-epoxide |
| CYP2D6 | 22 | 4-OH-tamoxifen |
| CYP2C19 | 8 | N-desmethyl-tamoxifen |
Activity measured in human liver microsomes with isoform-specific inhibitors [2] [10].
The 1,2-epoxide is unstable and not directly detectable in vivo. Its formation is inferred through LC-MS/MS identification of hydrolyzed diol derivatives (tamoxifen-1,2-diol) or DNA adducts [3] [6]. Rodent liver microsomes generate epoxides 2–5 times faster than human microsomes, explaining species-specific hepatocarcinogenicity [3].
Tamoxifen metabolism involves a competitive interplay between Phase I functionalization (N-oxidation, epoxidation) and Phase II conjugation (glucuronidation, sulfonation). Phase I routes dominate initial metabolism, generating TNO, α-OHTAM, and the 1,2-epoxide. These pathways exhibit tissue-specific expression: FMO1 (renal) favors N-oxidation, while CYP3A4 (hepatic) drives epoxidation [4] [7].
Phase II detoxification involves:
Table 3: Metabolic Fate of α-Hydroxytamoxifen (α-OHTAM)
| Pathway | Enzyme | Product | Biological Consequence |
|---|---|---|---|
| Phase II Detox | UGT1A4 | α-OHTAM-glucuronide | Excretion via bile/urine |
| Phase II Tox | SULT1E1 | α-OHTAM-sulfate | DNA adduct formation |
| Spontaneous | N/A | Tamoxifen 1,2-epoxide | Genotoxicity |
Glucuronidation capacity is 4-fold higher in human liver microsomes than in rats, a key factor in tamoxifen’s lower hepatocarcinogenicity in humans [3]. Metabolic engineering strategies aim to amplify UGT expression or inhibit SULT activity to shift the balance toward detoxification [5].
CAS No.:
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5
CAS No.: 130606-00-7